2-Amino-4-(4-tert-butylphényl)thiophène-3-carboxylate d'éthyle

Vue d'ensemble

Description

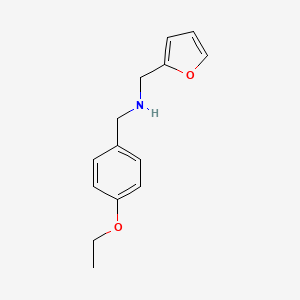

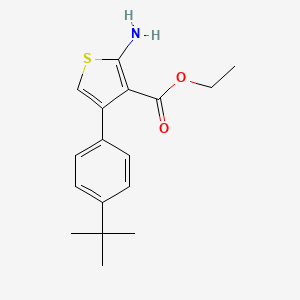

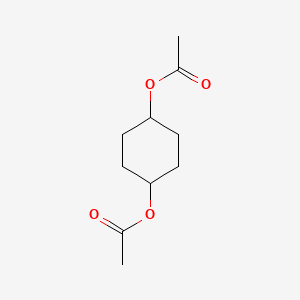

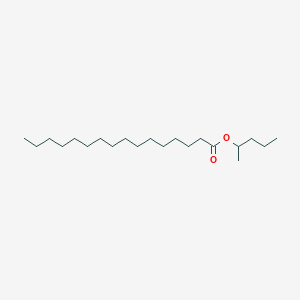

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butylphenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Applications De Recherche Scientifique

Synthèse organique

2-Amino-4-(4-tert-butylphényl)thiophène-3-carboxylate d'éthyle: est un composé précieux en synthèse organique. Il sert de bloc de construction pour diverses molécules organiques, en particulier dans la synthèse de dérivés du thiophène plus complexes. Ces dérivés sont essentiels au développement de nouveaux matériaux avec des applications potentielles dans l'électronique et la photonique .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé est étudié pour son potentiel dans la conception et la synthèse de médicaments. Son noyau thiophène est un motif commun dans de nombreuses molécules médicamenteuses, et les modifications de ce noyau peuvent conduire au développement de nouveaux agents thérapeutiques avec une efficacité et des profils de sécurité améliorés .

Protéomique

Ce composé est utilisé dans la recherche en protéomique, où il peut être impliqué dans l'étude des interactions et des fonctions des protéines. Il peut agir comme une sonde protéomique en raison de ses groupes fonctionnels réactifs, qui peuvent être utilisés pour marquer ou modifier les protéines pour une analyse ultérieure .

Science des matériaux

La structure unique du composé le rend adapté au développement de matériaux avancés. Il peut être utilisé dans la création de semi-conducteurs organiques, qui sont essentiels à la production de diodes électroluminescentes organiques (OLED) et de cellules solaires .

Catalyse

Le this compound peut servir de ligand en catalyse. Sa capacité à se coordonner avec les métaux peut conduire à la formation de catalyseurs utilisés dans diverses réactions chimiques, y compris celles qui sont respectueuses de l'environnement et durables .

Science de l'environnement

En science de l'environnement, ce composé pourrait être utilisé dans la détection et la quantification des polluants. Sa réactivité chimique lui permet de se lier à des polluants spécifiques, ce qui en fait un candidat potentiel pour une utilisation dans des capteurs et des tests conçus pour surveiller la santé environnementale .

Études antimicrobiennes

La recherche a montré que les dérivés du thiophène présentent des propriétés antimicrobiennes. Ce composé est donc prometteur pour le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre une gamme de pathogènes bactériens .

Enseignement de la chimie

Enfin, ce composé est également utilisé dans l'enseignement de la chimie, où il sert d'exemple de thiophène fonctionnalisé. Il aide les étudiants à comprendre les principes de la chimie organique et l'importance des groupes fonctionnels dans la réactivité et les propriétés chimiques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

Attachment of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICNZAIGJEBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)

![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)